
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is a chemical compound known for its unique structure and properties It is a derivative of phosphorane, characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can lead to a variety of products depending on the nucleophile involved.
Scientific Research Applications
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate involves the formation of a phosphonium ylide, which can react with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
Uniqueness
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of products formed in chemical reactions. Its unique properties make it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
135924-65-1 |
|---|---|
Molecular Formula |
C29H35O2P |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 9-(triphenyl-λ5-phosphanylidene)nonanoate |
InChI |
InChI=1S/C29H35O2P/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25H,2-6,16-17,24H2,1H3 |
InChI Key |
WHLYEGBRWDNKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

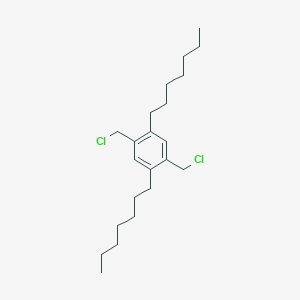
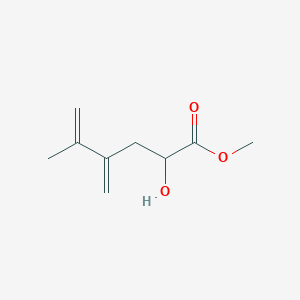
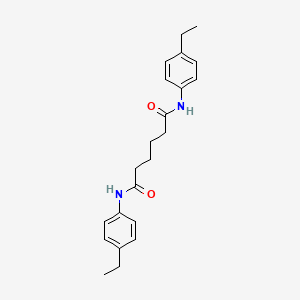

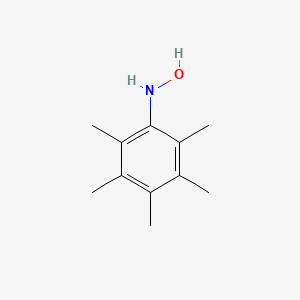
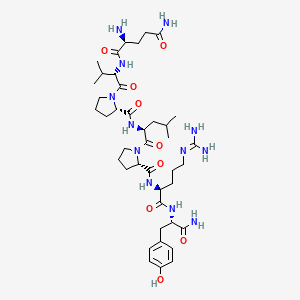
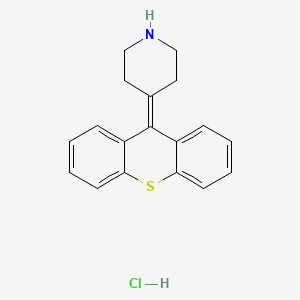
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)



